Higher Commercial Purity Specification (98% vs. 95%)
The target compound is commercially available at a purity of 98%, which exceeds the minimum purity of 95% commonly reported for structural analogs such as Methyl 1-phenylpiperidine-3-carboxylate and Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate . This difference is critical for minimizing side reactions and improving yield in synthetic sequences where high starting material purity is required .
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | Methyl 1-phenylpiperidine-3-carboxylate: ≥95%; Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: 95% |
| Quantified Difference | +3 percentage points over common analogs |
| Conditions | Vendor-reported analytical purity (HPLC or similar) for research-grade material |
Why This Matters
Higher purity reduces the burden of purification steps and ensures more predictable reaction stoichiometry, which is essential for reproducible scientific results and cost-effective procurement.
